molecular formula C21H15Cl2N3O2 B2442444 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-78-0

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2442444
M. Wt: 412.27
InChI Key: VGBUDNLZTGVQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine and 4-chlorobenzylamine with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.

Starting Materials
2-chlorobenzylamine, 4-chlorobenzylamine, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, coupling agent

Reaction
Step 1: Dissolve 2-chlorobenzylamine and 4-chlorobenzylamine in a suitable solvent., Step 2: Add pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stir for a few hours., Step 3: Add a coupling agent to the reaction mixture and stir for a few more hours., Step 4: Purify the resulting intermediate by column chromatography., Step 5: Cyclize the intermediate by heating it in the presence of a suitable catalyst., Step 6: Purify the final product by recrystallization.

Mechanism Of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is overexpressed in many cancers and is involved in the regulation of cell growth and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Biochemical And Physiological Effects

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several advantages and limitations for lab experiments. The compound is highly potent and selective for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, the compound is also highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further explore the therapeutic potential of the compound for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize the synthesis of the compound for higher yield and purity. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various cellular processes. Finally, the development of new analogs of the compound with improved properties and selectivity could lead to the discovery of new therapeutic agents.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is involved in the regulation of cell growth and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)19-18(6-3-11-24-19)25(21(26)28)13-15-4-1-2-5-17(15)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBUDNLZTGVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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